Compound Description: AACBA is a P2X7 receptor antagonist. It exhibits potent inhibitory effects on both human and rat P2X7 receptors in vitro. In vivo studies demonstrated its ability to reduce inflammation and pain in animal models. []
Relevance: AACBA shares the core benzamide structure and a chlorine substitution on the benzene ring with 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. The presence of these common structural features suggests potential similarities in their physicochemical properties and potential biological activities. []
Compound Description: This compound exhibited the highest nematicidal activity against the second stage juveniles (J2) of the root-knot nematode (Meloidogyne javanica) among a series of synthesized 3-(substituted phenyl)-1-(4-hydroxyphenyl)-2-propen-1-ones. []
Relevance: This compound and 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide belong to the same class of compounds, which contain a methoxyphenyl group. []
Compound Description: This carbamate derivative of 3-(4-Methoxyphenyl)-1-(4-hydroxyphenyl)-2-propen-1-one exhibited enhanced nematicidal activity against the second stage juveniles (J2) of the root-knot nematode (Meloidogyne javanica) compared to its parent compound. []
Relevance: This compound and 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide are structurally related in that they both have a methoxyphenyl moiety. []
Compound Description: PF-06459988 is a third-generation irreversible inhibitor of the T790M-containing epidermal growth factor receptor (EGFR) mutants. It shows high potency and selectivity for the double mutant EGFRs (L858R/T790M, Del/T790M) with minimal activity against wild-type EGFR. []
Relevance: PF-06459988 contains a chlorine-substituted aromatic ring, a structural feature also present in 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. This shared feature may contribute to similarities in their binding interactions with target proteins, although their overall structures and biological activities differ. []
Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory activity in vitro and in vivo. Compounds AR-45a and AR-55a showed the most potent in vitro anti-inflammatory activity using the HRBC membrane stabilization method. []
Relevance: Though structurally distinct from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, these derivatives highlight the exploration of diverse substituents on heterocyclic scaffolds for modulating biological activities, particularly in the context of inflammation. []
Compound Description: This compound is a potential genotoxic impurity identified in Osimertinib mesylate, an antineoplastic agent. []
Relevance: This impurity and 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide share structural similarities, including a chlorine atom and a methoxy group on the benzene ring. []
Compound Description: This compound is a benzamide derivative exhibiting neuroleptic activity. Its crystal and molecular structure reveal an intramolecular hydrogen bond contributing to its conformational stability. []
Relevance: This benzamide derivative shares the core benzamide structure, a chlorine substitution, and a methoxy group on the benzene ring with 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. The presence of these common structural features suggests a potential relationship in their physicochemical properties and possible biological activities. []
Compound Description: YM-09151-2 is a potent neuroleptic agent with a higher ratio of antistereotypic activity to cataleptogenicity compared to haloperidol and metoclopramide. This compound was found to be more potent than its linear benzamide counterparts and exhibited long-lasting avoidance-suppressing effects in rats. [, , ]
Relevance: YM-09151-2 and 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide belong to the same class of compounds, which contain a chloromethoxybenzamide structure. [, , ]
Compound Description: This compound is an intermediate used in the synthesis of various pharmaceutical compounds. []
Relevance: Similar to 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this compound contains both chlorine and methoxy substituents on the aromatic ring, highlighting the prevalence of these functional groups in medicinal chemistry. []
10. [carbonyl-14C]- and (methoxy-d3)-labeled N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2) []
Compound Description: These are radiolabeled versions of YM-09151-2, synthesized for use in biochemical studies, such as metabolism and pharmacokinetics investigations. []
Relevance: These compounds are directly derived from YM-09151-2, sharing its core structure and emphasizing the relevance of this specific benzamide scaffold for neuroleptic activity. Their structural similarity with 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide further highlights the significance of this class of compounds in medicinal chemistry. []
Compound Description: This compound displayed significant anti-ischemic activity in vivo, demonstrating potent neuroprotective effects by prolonging the survival time of mice subjected to acute cerebral ischemia. []
Compound Description: APD791 is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It shows high affinity for the human 5-HT2A receptor and effectively inhibits 5-HT-mediated activities, including platelet aggregation, smooth muscle cell proliferation, and vasoconstriction. APD791 is orally bioavailable and displays a favorable safety profile. [, ]
Compound Description: This benzamide derivative is disclosed as a potential antifungal agent. []
Relevance: Both this compound and 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide belong to the same class of compounds, which contain a benzamide structure. []
Compound Description: This radiolabeled compound is a derivative of metoclopramide and serves as a valuable tool for investigating the metabolic fate and pharmacokinetic properties of this class of drugs. []
Relevance: Sharing the core benzamide structure and chlorine substitution with 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, 14C-batanopride highlights the importance of these structural features in medicinal chemistry. The presence of a radiolabel allows researchers to track its distribution and metabolism in biological systems, providing valuable insights into drug behavior. []
15. methanone []
Compound Description: This compound represents a series of pyrazolo[3,4-b]pyridine derivatives, showcasing the diversity in substitution patterns and their impact on crystal structures. []
Relevance: While structurally distinct from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this compound emphasizes the importance of exploring diverse heterocyclic scaffolds and substituents for potential therapeutic applications. []
Compound Description: This radiolabeled compound is a ligand for the α4β2 nicotinic acetylcholine receptor, designed for positron emission tomography (PET) studies. []
Relevance: [11C]-FPVC shares a chlorine substituent on the aromatic ring with 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. While their structures and target receptors differ, the presence of a chlorine atom highlights its importance in influencing molecular interactions with biological targets. []
Compound Description: This compound was synthesized and evaluated for its anti-tuberculosis activity. Molecular docking studies revealed its potential interaction with specific proteins involved in Mycobacterium tuberculosis survival. []
Relevance: This compound and 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide are structurally related, both possessing a chlorine atom and a methoxy group on the aromatic ring. This shared feature may influence their pharmacological properties and interactions with biological targets. []
Compound Description: This compound is a complex quinoline derivative, highlighting the structural diversity explored in medicinal chemistry. []
Relevance: While structurally distinct from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this compound underscores the exploration of diverse heterocyclic systems and substituents in drug discovery efforts. []
Compound Description: This compound is a novel non-peptide CCR5 antagonist, synthesized and characterized as a potential agent for preventing human HIV-1 infection. []
Relevance: Both this compound and 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide belong to the same class of compounds, which contain a benzamide structure. []
Compound Description: SSR126768A is a potent, selective, and orally active oxytocin receptor antagonist with potential therapeutic application as a tocolytic agent for preterm labor management. Its long duration of action and favorable pharmacological profile make it a promising candidate for further development. []
Relevance: Sharing the benzamide core and chlorine substitutions with 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, SSR126768A showcases the structural diversity and therapeutic potential of this class of compounds. While their specific targets and activities differ, their shared features highlight the importance of benzamide derivatives in medicinal chemistry. []
Compound Description: This compound is a potent and orally active leukotriene receptor antagonist, exhibiting high affinity for the LTD4 receptor. Its selectivity and efficacy in preclinical models led to its selection for clinical evaluation as a potential treatment for asthma and other inflammatory diseases. []
Relevance: Sharing the benzamide core structure with 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, ZENECA ZD3523 exemplifies the diverse pharmacological activities attainable through modifications of this scaffold. While their specific targets and therapeutic areas differ, their shared benzamide moiety suggests a potential for similar physicochemical properties and interactions with biological systems. []
Compound Description: This compound features a sulfonamide group linked to a methoxy-substituted benzene ring, representing a different class of compounds compared to the benzamides. []
Compound Description: E3620 is a novel benzamide gastroprokinetic agent. The crystal structure of its tetrahemihydrate form provides valuable information about its solid-state properties, which are essential for pharmaceutical formulation development. []
Relevance: E3620 and 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide share the core benzamide structure and a chlorine substituent on the benzene ring, suggesting potential similarities in their physicochemical properties and possible biological activities. []
Compound Description: This series of compounds was designed and synthesized as potential antifungal agents. Some derivatives showed significant activity against Candida albicans, Candida tropicalis, and Aspergillus niger, comparable to the standard antifungal agent clotrimazole. The study highlighted the importance of substituting specific groups like chloro, nitro, and methoxy at the para position of the benzene moiety for enhancing antifungal activity. []
Relevance: Though structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this series of compounds shows the potential of incorporating a methoxyphenyl group and various substitutions on a benzene ring for developing antifungal agents. []
Compound Description: This compound is a potent HPPD inhibitor herbicide. Transgenic crop plants, like corn and soybeans, have been developed with tolerance to this herbicide, allowing for its use in controlling undesirable plants in these fields. []
Relevance: This compound, although structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, highlights the use of chlorine substitution on a benzamide structure for achieving biological activity, albeit in a different application area. []
Compound Description: This series of compounds, containing a chloro and a methoxy group on a quinoline ring, were synthesized and characterized for their potential biological activities. []
Relevance: Though structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, these derivatives highlight the exploration of incorporating a chloro and a methoxy group into heterocyclic structures for potentially achieving desired biological activities. []
Compound Description: This series of compounds, investigated for their protox inhibition activity, revealed crucial structure-activity relationships. The presence and position of various substituents on the phenyl ring significantly influenced their efficacy against rice and barnyardgrass. Importantly, the studies highlighted that modifying the X-substituents could potentially lead to novel, selective, and highly potent protox inhibitors. [, , ]
Relevance: Similar to 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, these derivatives demonstrate the importance of chloro substitution on an aromatic ring for biological activity. The extensive structure-activity relationship studies conducted with these compounds provide valuable insights for designing new molecules with improved potency and selectivity. [, , ]
28. 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides []
Compound Description: This series of compounds, specifically the 4-chloro substituted derivatives, demonstrated potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as prospective antibacterial agents. []
Relevance: These compounds share the core benzamide structure and a chlorine substitution with 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. Although their specific activities and targets differ, the presence of these common features suggests potential similarities in their physicochemical properties and possible interactions with biological systems. []
Compound Description: This specific compound, containing a chlorine-substituted benzamide linked to a 1,3,4-oxadiazole ring, demonstrates the exploration of diverse heterocyclic scaffolds in medicinal chemistry. []
Relevance: Although structurally distinct from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this compound emphasizes the use of chlorine substitution on a benzamide moiety for potential therapeutic applications. []
Compound Description: This series of compounds was investigated for dopamine D3 receptor affinity and selectivity. Modifications on the aromatic rings and the alkyl chain length led to the identification of high-affinity D3 ligands with significant selectivity over other dopamine receptors and serotonin receptors. Notably, two compounds from this series, N-[4-[4-(2,3-dimethylphenyl)piperazin-1-yl]butyl]-3-methoxybenzamide and N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-7-methoxy-2-benzofurancarboxamide, showed promise as potential candidates for positron emission tomography (PET) due to their favorable affinity, lipophilicity, and suitability for 11C labeling. []
Relevance: Though structurally distinct from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this series showcases the importance of exploring variations in aromatic substituents and linker lengths to achieve desired pharmacological properties, particularly for targeting specific receptor subtypes. []
Compound Description: This compound, a benzimidazole derivative incorporating a chlorine-substituted pyrazole ring, represents the exploration of diverse heterocyclic systems in medicinal chemistry. []
Relevance: Although structurally distinct from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this compound highlights the incorporation of chlorine substitution in biologically relevant molecules. []
Compound Description: This series of compounds was synthesized and evaluated for analgesic and anti-inflammatory activities. The presence of chloro, fluoro, and nitro substituents on the aryl ring showed enhanced activity compared to methyl, methoxy, and hydroxy groups. []
Relevance: While structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this series highlights the impact of halogen and other substituents on the pharmacological activity of molecules, even within different core structures. []
Compound Description: This series of indole derivatives, specifically compounds 7b, 8b, 9b, and 10a, showed potent antiviral activity against Marek's disease virus (MDV) with a favorable therapeutic index. These findings suggest their potential as anti-MDV agents for limiting disease progression and associated losses. []
Relevance: While structurally distinct from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, these indole derivatives demonstrate the antiviral potential of incorporating various heterocyclic structures. These findings highlight the importance of exploring diverse chemical scaffolds in drug discovery for targeting specific viral infections. []
Compound Description: Initially thought to be a selective 5-HT2C receptor agonist, Ro 60-0175 was found to increase hormone secretion through mechanisms independent of 5-HT2C and/or 5-HT2A receptor activation. This suggests that Ro 60-0175 might not be a highly selective 5-HT2C receptor agonist as previously thought. []
Relevance: Though structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, Ro 60-0175 illustrates the complexity of drug-receptor interactions and the importance of careful pharmacological characterization. []
Compound Description: This series of xanthine derivatives displayed potent and selective antagonist activity against the A2B adenosine receptor. []
Relevance: While structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, these xanthine derivatives exemplify the exploration of diverse heterocyclic systems and substituents in drug discovery efforts. []
Compound Description: This compound, containing a benzamide moiety linked to a piperidine ring through a benzyl linker, represents a class of CCR5 antagonists. []
Relevance: This compound, although structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, highlights the use of a benzamide structure for biological activity. []
Compound Description: This compound, a non-peptide CCR5 antagonist, was synthesized and characterized as part of a study focused on developing new agents for preventing HIV-1 infection. The compound features a chlorine-substituted benzamide moiety linked to a piperidine ring, demonstrating the exploration of various substituents and linkers in medicinal chemistry. []
Relevance: Though structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this compound highlights the use of a chlorine-substituted benzamide structure for biological activity, specifically as a CCR5 antagonist. []
Compound Description: This quinoline-benzimidazole hybrid demonstrated significant antiproliferative activity against various cancer cell lines, including lymphoma, leukemia, and carcinoma cells. []
Relevance: Though structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this compound highlights the use of a chlorine-substituted aromatic structure for biological activity. []
Compound Description: This quinoline-benzimidazole hybrid exhibited antiproliferative activity against a range of cancer cell lines, including lymphoma, leukemia, and carcinoma cells. []
Relevance: Though structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this compound highlights the use of a chlorine-substituted aromatic structure for biological activity. []
Compound Description: This quinoline-benzimidazole hybrid showed potent and selective inhibition of lymphoma cell line growth and exhibited antiproliferative activity against several other cancer cell lines, including leukemia and carcinoma cells. Molecular docking studies suggested its potential interaction with the TAO2 kinase domain, which could contribute to its antiproliferative effects. []
Relevance: Though structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this compound highlights the use of a chlorine-substituted aromatic structure for biological activity. []
Compound Description: This quinoline-benzimidazole hybrid demonstrated antiproliferative activity against a panel of cancer cell lines, including lymphoma, leukemia, and carcinoma cells. []
Relevance: Though structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, this compound highlights the use of a chlorine-substituted aromatic structure for biological activity. []
Compound Description: PHA739358 is an antitumor agent. A novel, efficient, and cost-effective synthesis method for this compound was developed using readily available starting materials and involving a shorter reaction sequence, simpler purification steps, and higher yields compared to previous methods. []
Relevance: While structurally different from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, PHA739358 showcases the relevance of optimizing synthetic routes for complex molecules, especially those with potential therapeutic applications. []
Compound Description: VNO is a potential oxidative impurity of Venetoclax, a BCL-2 inhibitor used in treating various blood cancers. []
Relevance: Though structurally distinct from 3-chloro-5-methoxy-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, Venetoclax N-oxide exemplifies the importance of monitoring and controlling impurities during drug development. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.